N-(3-bromophenyl)-2-nitrobenzamide
Overview
Description
N-(3-bromophenyl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C13H9BrN2O3 and its molecular weight is 321.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.97965 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vibrational Spectroscopy and Molecular Docking
N-(3-bromophenyl)-2-nitrobenzamide's derivatives, like N-(4-Bromophenyl)-4-nitrobenzamide, have been studied using vibrational spectroscopy methods such as FTIR and FT-Raman. These studies involve geometry optimization and calculation of fundamental vibrational frequencies. These compounds have been shown to have potential applications in electro-optical fields due to their hyperpolarizability values. Molecular docking studies suggest these compounds could act as antibacterial drugs (Dwivedi & Kumar, 2019).
Crystallography and Framework Structures
Isomeric derivatives of this compound exhibit diverse three-dimensional framework structures. Different isomers of this compound, such as N-(iodophenyl)nitrobenzamides, are linked by various types of hydrogen bonds and interactions like iodo...carbonyl and aromatic pi...pi stacking interactions. These structures are crucial for understanding the molecular arrangement and potential applications in materials science (Wardell et al., 2006).
Anticonvulsant Properties
Some derivatives of this compound, such as those synthesized at the medicinal chemistry department of NUPh, have shown significant anticonvulsive activity. These substances, like N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrate high effectiveness in seizure models compared to classical drugs, highlighting their potential as novel anticonvulsants (Sych et al., 2018).
DFT Studies and Synthesis
Density Functional Theory (DFT) has been utilized to investigate derivatives of this compound. Studies include synthesis, characterization, and theoretical investigations of N,N-diacylaniline derivatives, which are related compounds. These studies are essential for understanding the electronic structure and potential chemical reactivity of these molecules (Al‐Sehemi et al., 2017).
Antibacterial Evaluation
Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. For example, certain derivatives have shown good antibacterial activity against various strains, demonstrating their potential in developing new antibacterial agents (Ravichandiran et al., 2015).
Properties
IUPAC Name |
N-(3-bromophenyl)-2-nitrobenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O3/c14-9-4-3-5-10(8-9)15-13(17)11-6-1-2-7-12(11)16(18)19/h1-8H,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNSHSUJHXCWON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50966925 | |
Record name | N-(3-Bromophenyl)-2-nitrobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50966925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99514-86-0, 5249-58-1 | |
Record name | N-(3-Bromophenyl)-2-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99514-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Bromophenyl)-2-nitrobenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50966925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.